molecular formula C15H14ClFO2 B2509290 1-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1-ethanol CAS No. 477889-19-3

1-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1-ethanol

Cat. No.: B2509290
CAS No.: 477889-19-3
M. Wt: 280.72
InChI Key: GEAFIZGQDKLZRG-UHFFFAOYSA-N
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Description

1-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1-ethanol is an organic compound with a complex structure that includes a benzyl ether linkage and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1-ethanol typically involves multiple steps. One common method starts with the preparation of 2-chloro-6-fluorobenzyl alcohol, which is then reacted with 4-hydroxybenzaldehyde under basic conditions to form the desired ether linkage. The final step involves the reduction of the aldehyde group to an alcohol using a reducing agent such as sodium borohydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1-ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of the corresponding ketone or aldehyde.

    Reduction: Formation of the corresponding alcohol or alkane.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

1-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1-ethanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1-ethanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a therapeutic effect. The molecular targets and pathways involved can vary, but they often include inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-6-fluorobenzyl alcohol: A precursor in the synthesis of 1-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1-ethanol.

    4-Hydroxybenzaldehyde: Another precursor used in the synthesis.

    1-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1-ketone: An oxidized derivative.

Uniqueness

This compound is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClFO2/c1-10(18)11-5-7-12(8-6-11)19-9-13-14(16)3-2-4-15(13)17/h2-8,10,18H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEAFIZGQDKLZRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OCC2=C(C=CC=C2Cl)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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